molecular formula C15H9N3OS3 B11498555 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11498555
M. Wt: 343.5 g/mol
InChI Key: ICGYHUZPLFYPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and thiophene substituents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in carbon tetrachloride or nitrating agents (e.g., nitric acid) in sulfuric acid.

Mechanism of Action

The mechanism of action of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, its antitumor activity may be attributed to its ability to inhibit DNA synthesis or induce apoptosis in cancer cells . The antibacterial activity is likely due to its interaction with bacterial cell wall synthesis or protein synthesis pathways .

Properties

Molecular Formula

C15H9N3OS3

Molecular Weight

343.5 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-5-thiophen-2-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C15H9N3OS3/c19-14-11-13(16-12(17-14)10-7-4-8-21-10)18(15(20)22-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,19)

InChI Key

ICGYHUZPLFYPFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=CS4)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.